Berberine chloride dihydrate

Descripción general

Descripción

Berberine chloride dihydrate is a natural quaternary ammonium alkaloid derived from various plants, including Coptis chinensis and Berberis species. It is commonly used in traditional medicine for its antimicrobial, anti-inflammatory, and antidiarrheal properties. The compound is known for its bright yellow color and is often used in the form of its chloride salt for enhanced solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Berberine chloride dihydrate can be synthesized through the recrystallization of berberine chloride from water. The process involves dissolving berberine chloride in water and allowing it to crystallize slowly at room temperature. The dihydrate form is obtained by controlling the temperature and humidity conditions during the crystallization process .

Industrial Production Methods: In industrial settings, this compound is produced through a series of extraction and purification steps. The raw material, typically derived from plant sources, undergoes extraction using solvents such as ethanol or methanol. The extract is then purified through filtration and recrystallization to obtain the dihydrate form. The final product is dried and packaged for pharmaceutical use .

Análisis De Reacciones Químicas

Types of Reactions: Berberine chloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of berberrubine.

Reduction: Reduction can yield dihydroberberine.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Antidiabetic Effects

Berberine has been extensively studied for its antidiabetic properties. Research indicates that it can significantly reduce blood glucose levels and improve insulin sensitivity in patients with type 2 diabetes mellitus (T2DM). A meta-analysis demonstrated that berberine effectively lowers triglycerides (TG), total cholesterol (TC), low-density lipoprotein (LDL), and fasting plasma glucose (FPG) levels, suggesting its role as a complementary treatment for metabolic syndrome .

Table 1: Summary of Antidiabetic Effects of Berberine

| Parameter | Effect Size (SMD) | Confidence Interval (95% CI) | p-value |

|---|---|---|---|

| Triglycerides | -1.06 | -1.48 to -0.64 | 0.00 |

| Total Cholesterol | -1.77 | -2.44 to -1.11 | 0.00 |

| LDL | -1.59 | -2.32 to -0.85 | 0.00 |

| FPG | -0.65 | -1.03 to -0.28 | 0.00 |

Antimicrobial Activity

Berberine exhibits notable antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness has been attributed to its ability to disrupt microbial cell membranes and inhibit essential bacterial functions . This property supports its use in topical formulations for skin infections.

Formulation Development

Nanovesicle Systems

Recent studies have explored the formulation of BCD into nanovesicles, specifically ethosomes, which enhance the delivery of berberine for treating skin conditions like dermatitis . Ethosomes are lipid-based carriers that improve the permeation of active compounds through the skin barrier, thus optimizing therapeutic effects.

Case Study: Ethosomal Formulation for Dermatitis

- Objective: To develop an ethosomal formulation of BCD for managing dermatitis.

- Method: Ethosomes were prepared using varying concentrations of soya phosphatidylcholine (SPC) and ethanol.

- Results: The optimized formulation demonstrated significant antibacterial activity and reduced skin irritation in preclinical studies.

Clinical Applications

Metabolic Syndrome Management

Berberine's role in managing metabolic syndrome has been highlighted through numerous clinical trials demonstrating its efficacy in lowering lipid profiles and improving insulin sensitivity . Its use as an adjunct therapy alongside conventional medications like metformin has shown promise due to its complementary effects on glucose metabolism.

Table 2: Summary of Clinical Studies on Berberine

| Study Type | Population | Duration | Primary Outcome |

|---|---|---|---|

| Phase 2 Trial | 70 adults with T2DM | 13 weeks | Reduced HbA1c levels |

| Meta-analysis | Various | Varies | Improved lipid profiles |

Mecanismo De Acción

Berberine chloride dihydrate exerts its effects through multiple molecular targets and pathways:

AMP-activated protein kinase (AMPK) Pathway: Activation of AMPK helps regulate glucose and lipid metabolism.

Nuclear Factor κB (NF-κB) Pathway: Inhibition of NF-κB reduces inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Modulation of MAPK pathways affects cell proliferation and apoptosis.

Other Pathways: this compound also influences pathways involving hypoxia-inducible factor 1α (HIF-1α), protein kinase B (Akt), and janus kinase 2 (JAK-2)

Comparación Con Compuestos Similares

Berberine hydrochloride: A more soluble form of berberine used for enhanced absorption.

Dihydroberberine: A metabolite of berberine with similar cellular effects.

Berberrubine: An oxidation product of berberine with distinct pharmacological properties.

Uniqueness: Berberine chloride dihydrate is unique due to its specific hydration state, which influences its solubility, stability, and bioavailability. Compared to other forms like berberine hydrochloride and dihydroberberine, the dihydrate form offers a balance between solubility and stability, making it suitable for various pharmaceutical applications .

Actividad Biológica

Berberine chloride dihydrate is a quaternary ammonium salt derived from the isoquinoline alkaloid berberine, primarily isolated from plants such as Rhizoma Coptidis , European barberry , and Oregon grape . This compound has garnered significant attention due to its broad spectrum of biological activities, including antimicrobial , antineoplastic (anti-cancer) , and hepatoprotective effects. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

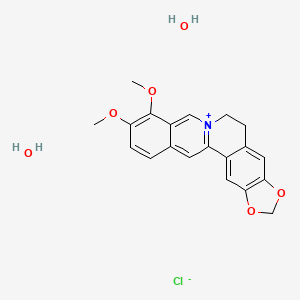

- Molecular Formula : C20H18ClNO4·2H2O

- Molecular Weight : Approximately 407.845 g/mol

- Appearance : Yellow crystalline powder

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. Studies have demonstrated its effectiveness against bacteria, fungi, and viruses:

- Bacterial Inhibition : Research indicates that berberine can inhibit the growth of Escherichia coli, Staphylococcus aureus, and other pathogenic bacteria through disruption of their cell membranes and interference with nucleic acid synthesis.

- Fungal Activity : It has also shown antifungal activity against species like Candida albicans, where it disrupts cell wall integrity .

Anticancer Effects

This compound has been extensively studied for its anticancer properties. Key findings include:

- Induction of Apoptosis : Berberine triggers apoptosis in various cancer cell lines (e.g., HL-60, U937) by decreasing mitochondrial membrane potential and activating caspases .

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in the G1 phase, thereby inhibiting tumor growth in vitro and in vivo .

Hepatoprotective Effects

This compound also demonstrates hepatoprotective properties, which are critical in preventing liver damage:

- Liver Function Improvement : Studies show that berberine can reduce liver enzyme levels (ALT, AST) in animal models subjected to hepatotoxic agents .

- Anti-inflammatory Mechanisms : It modulates inflammatory pathways, reducing oxidative stress and inflammation in liver tissues .

Pharmacokinetics and Bioavailability

Despite its therapeutic potential, berberine's bioavailability remains a challenge due to poor intestinal absorption. The following points highlight key pharmacokinetic findings:

- Low Bioavailability : Berberine's bioavailability is less than 1%, leading to gastrointestinal side effects such as diarrhea and nausea when administered orally .

- Enhanced Formulations : Research is ongoing to develop formulations that improve absorption, including co-crystallization with other compounds like ibuprofen .

Toxicological Studies

Toxicological assessments have provided insights into the safety profile of this compound:

- LD50 Values : The acute toxicity studies indicate an LD50 greater than 1000 mg/kg in rats when administered orally . However, gastrointestinal distress was noted at lower doses.

- Developmental Toxicity : In pregnant rats, administration during gestation showed some reduction in maternal weight gain but no significant teratogenic effects at certain doses .

Summary of Research Findings

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against E. coli and C. albicans |

| Anticancer | Induces apoptosis; causes G1 phase arrest |

| Hepatoprotective | Reduces liver enzymes; anti-inflammatory |

| Pharmacokinetics | Low bioavailability; enhanced formulations needed |

| Toxicity | LD50 > 1000 mg/kg; minimal developmental toxicity |

Case Studies

- Anticancer Study : A study involving human cancer cell lines treated with berberine showed significant reductions in cell viability and increased apoptosis markers (caspase activation) over a 48-hour period.

- Diabetes Management : Clinical trials indicated that berberine supplementation improved glycemic control in type 2 diabetes patients similarly to metformin, suggesting its role as an adjunct therapy .

- Liver Health Assessment : In animal models exposed to hepatotoxic substances, treatment with berberine resulted in marked improvements in liver histopathology and function tests.

Propiedades

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH.2H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;2*1H2/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMNHQUPWGJEKI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030820 | |

| Record name | Berberine chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-60-5 | |

| Record name | Berberine chloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berberine chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERBERINE CHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266464AEJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.